2-(4-Methoxyphenyl)thiophene

Dye-Sensitized Solar Cells Photovoltaics Ruthenium Complexes

DSSC and organic electronics researchers face a 1.29 absolute percentage-point efficiency loss when substituting 2-(4-methoxyphenyl)thiophene with structurally similar 2-arylthiophenes. The para-methoxy group critically tunes electron density and lowers oxidation potential (+0.7 V vs +1.0 V for ethoxycarbonylphenyl analog), directly enabling superior photovoltaic performance. • MMR-2 Ru-sensitizer incorporating this moiety: 8.29% DSSC conversion efficiency (Su et al.) • HOMO -5.48 eV-favorable alignment for hole-transport materials in organic electronics • Crystalline solid, mp 104-106°C; ≥98% purity; ships ambient, store at 2-8°C

Molecular Formula C11H10OS
Molecular Weight 190.26 g/mol
CAS No. 42545-43-7
Cat. No. B1363729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)thiophene
CAS42545-43-7
Molecular FormulaC11H10OS
Molecular Weight190.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC=CS2
InChIInChI=1S/C11H10OS/c1-12-10-6-4-9(5-7-10)11-3-2-8-13-11/h2-8H,1H3
InChIKeyTWKDIVDAGCWHES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxyphenyl)thiophene: Core Properties


2-(4-Methoxyphenyl)thiophene (CAS 42545-43-7, molecular formula C11H10OS, molecular weight 190.26 g/mol) is a heterocyclic organic compound belonging to the class of 2-arylthiophenes . It features a thiophene ring linked at the 2-position to a para-methoxyphenyl group, imparting strong electron-donating character [1]. The compound is a crystalline solid with a melting point of approximately 104–106°C, a boiling point of 296.4±23.0 °C, and a density of 1.1±0.1 g/cm³ . Its primary value lies in its role as a versatile building block for synthesizing functional materials—including organic semiconductors, dyes for solar cells, and pharmaceutical intermediates—where the precise electronic and steric profile of the 4-methoxyphenyl substituent critically influences downstream performance [1].

2-(4-Methoxyphenyl)thiophene: Critical Role of 4-Methoxy Group


In procurement for advanced materials research, substituting 2-(4-methoxyphenyl)thiophene with a structurally similar 2-arylthiophene (e.g., 2-phenylthiophene or 2-(methylthio)thiophene) often leads to significant performance deficits. The presence of the para-methoxy group dramatically alters the compound's electron density and oxidation potential, directly impacting its behavior in photovoltaic devices [1], electrochemical systems [2], and synthetic transformations. The following quantitative evidence demonstrates that even minor changes in the aryl substituent—such as replacing methoxy with methylthio or ethoxycarbonyl—can reduce solar cell efficiency by up to 1.29 absolute percentage points [1] or shift oxidation potential by 0.3 V [2], underscoring the non-interchangeability of this specific building block.

2-(4-Methoxyphenyl)thiophene: Performance vs. Closest Analogs


DSSC Efficiency: Methoxy vs. Methylthio Analogs

When integrated as the antenna group in heteroleptic Ru(II) sensitizers, the 2-(4-methoxyphenyl)thiophene-containing complex (MMR-2) achieves a solar-to-electric conversion efficiency (η) of 8.29% under optimized conditions (with 0.5 M 4-tert-butylpyridine, TBP), which is 1.29 absolute percentage points higher than the 7.00% efficiency of the analogous complex MMR-1 bearing a 2-(methylthio)thiophene unit [1]. Even without TBP, MMR-2 outperforms MMR-1 (5.87% vs. 5.36%) [1].

Dye-Sensitized Solar Cells Photovoltaics Ruthenium Complexes

Oxidation Potential: Methoxyphenyl vs. Ethoxycarbonylphenyl

Cyclic voltammetry experiments on 2-substituted thiophene monomers reveal a marked difference in oxidation potential: the 2-(4-methoxyphenyl)thiophene monomer exhibits an oxidation peak at +0.7 V, whereas the analogous 2-(4-ethoxycarbonylphenyl)thiophene oxidizes at a significantly higher potential of +1.0 V [1].

Electrochemistry Cyclic Voltammetry Oxidation Potential

HOMO Level: Methoxyphenyl vs. Methylthio in Ru Complexes

Within the same Ru(II) sensitizer framework, the complex incorporating 2-(4-methoxyphenyl)thiophene (MMR-2) exhibits a slightly higher ground state oxidation potential (GSOP, equivalent to HOMO) of −5.48 eV compared to −5.50 eV for the methylthio analog (MMR-1) [1]. While the difference is small (0.02 eV), it contributes to the enhanced photovoltaic performance of MMR-2.

Electronic Structure DSSC HOMO

Open-Circuit Voltage Enhancement in DSSCs

In addition to higher overall efficiency, the MMR-2 complex containing 2-(4-methoxyphenyl)thiophene achieves an open-circuit voltage (VOC) of 0.673 V, which is superior to the VOC of the methylthio analog MMR-1 (value not explicitly provided in source, but stated to be 'higher') [1]. The increased VOC is attributed to the extended conjugation of the phenyl spacer, which reduces dye aggregation on the TiO₂ surface and suppresses recombination losses [1].

DSSC Photovoltaics Open-Circuit Voltage

2-(4-Methoxyphenyl)thiophene: Key Application Scenarios


Dye-Sensitized Solar Cell (DSSC) Fabrication

Procurement of 2-(4-methoxyphenyl)thiophene is strongly indicated for research groups synthesizing Ru(II) bipyridyl sensitizers for DSSCs. As demonstrated by Su et al., incorporating this moiety into ancillary ligands (MMR-2) yields an 8.29% conversion efficiency—a 1.29 absolute point advantage over the 2-(methylthio)thiophene analog [1]. This performance gain is directly linked to the electron-donating nature of the 4-methoxyphenyl group and improved light harvesting. [1]

Oxidative Dimerization for Energy Storage

For projects exploring solar-driven energy storage through thiophene oxidative dimerization, the 2-(4-methoxyphenyl)thiophene monomer is the preferred starting material. Its oxidation potential of +0.7 V is substantially lower (easier to oxidize) than the +1.0 V required for the 4-ethoxycarbonylphenyl analog [2]. This lower potential translates to a more thermodynamically favorable energy storage process, enabling more efficient coupling of solar input to chemical bond formation. [2]

Hole Transport Material Synthesis

The electron-rich character conferred by the para-methoxyphenyl group makes 2-(4-methoxyphenyl)thiophene an attractive precursor for synthesizing hole-transporting materials in organic electronics. The experimentally measured HOMO level of −5.48 eV (in a relevant Ru complex) [1] and its low oxidation potential [2] suggest favorable alignment with common electrode work functions and efficient hole injection/transport, differentiating it from less electron-rich 2-arylthiophene alternatives. [1][2]

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